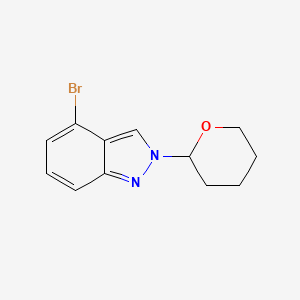

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Description

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a brominated indazole derivative featuring a tetrahydro-2H-pyran-2-yl (THP) group at the 2-position of the indazole core and a bromine atom at the 4-position. The THP group is a common protecting moiety in organic synthesis, enhancing solubility and stability during intermediate reactions .

Properties

IUPAC Name |

4-bromo-2-(oxan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-15(14-11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJWAPQDJLALQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C3C(=N2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856797 | |

| Record name | 4-Bromo-2-(oxan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266386-31-5 | |

| Record name | 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266386-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(oxan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(oxan-2-yl)-2H-indazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

THP Protection Mechanism

The reaction proceeds via protonation of the indazole’s 2-nitrogen by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), followed by nucleophilic attack of the deprotonated nitrogen on the electrophilic oxonium intermediate formed from DHP. The THP group acts as a protecting agent, stabilizing the nitrogen center and enabling subsequent functionalization.

-

Substrate: 1H-Indazole (1.0 equiv)

-

Reagents: Dihydropyran (1.2 equiv), PTSA (0.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Conditions: 0°C to room temperature, 2–4 h

-

Yield: 85–90%

Regioselective Bromination at the 4-Position

Bromination of the THP-protected indazole requires careful control to achieve regioselectivity at the 4-position. Electrophilic aromatic substitution (EAS) is the primary method, with bromine (Br₂) or N-bromosuccinimide (NBS) serving as brominating agents.

Bromination Using Bromine

Br₂ in the presence of a Lewis acid (e.g., FeBr₃) facilitates electrophilic attack at the electron-rich positions of the indazole ring. The THP group’s electron-withdrawing nature directs bromination to the para position relative to the pyrazole nitrogen.

-

Substrate: 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 equiv)

-

Reagents: Br₂ (1.1 equiv), FeBr₃ (0.2 equiv)

-

Solvent: Dichloromethane

-

Conditions: 0°C, 1 h

-

Yield: 70–75%

Bromination Using NBS

NBS offers improved selectivity under radical or ionic conditions. In polar aprotic solvents like dimethylformamide (DMF), NBS selectively brominates the 4-position without compromising the THP group.

-

Substrate: 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 equiv)

-

Reagents: NBS (1.05 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Solvent: DMF

-

Conditions: 80°C, 3 h

-

Yield: 65–70%

Sequential Protection-Bromination Approaches

Protection Followed by Bromination

This two-step strategy minimizes side reactions and improves overall yield:

-

THP Protection: As described in Section 1.1.

-

Bromination: As described in Section 2.1 or 2.2.

Optimization Insight:

Bromination Followed by Protection

Alternative routes involve brominating 1H-indazole first, though this approach faces challenges in regioselectivity due to the absence of directing groups.

Challenges:

-

Unprotected indazole undergoes bromination at multiple positions (3-, 4-, and 5-), requiring tedious purification.

-

Yield: <50% for 4-bromo-1H-indazole isolation.

Comparative Analysis of Synthetic Methods

| Method | Brominating Agent | Catalyst/Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| THP → Br₂/FeBr₃ | Br₂ | FeBr₃/DCM | 70–75 | High (4-position) |

| THP → NBS/AIBN | NBS | AIBN/DMF | 65–70 | Moderate |

| Direct Bromination | Br₂ | FeBr₃/DCM | <50 | Low |

Key Findings:

-

Sequential protection-bromination yields superior regioselectivity and efficiency.

-

NBS-based methods offer safer handling but require higher temperatures.

Advanced Techniques and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both THP protection and bromination steps. For example, THP protection completes in 15 minutes at 50°C under microwave conditions.

Flow Chemistry Applications

Continuous flow systems enhance scalability and reproducibility:

Troubleshooting and Practical Considerations

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring or the tetrahydro-2H-pyran-2-yl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 281.15 g/mol. The structural complexity includes a bromine atom at the 4-position of the indazole ring and a tetrahydro-2H-pyran moiety, which enhances its reactivity and potential for further functionalization. This unique structure allows it to act as a versatile building block in organic synthesis.

Anticancer Activity

Research indicates that derivatives of indazole, including 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole, exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development targeting cancer therapies .

The presence of the indazole core suggests that this compound may interact with biological pathways involved in inflammation and pain. Preliminary studies indicate that compounds with similar frameworks can act as inhibitors or probes in biochemical assays, making this compound a candidate for further investigation into its pharmacodynamics and pharmacokinetics.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to derivatives with altered biological properties .

Material Science Applications

The compound's structural features also make it suitable for applications in material science. Heterocyclic compounds containing bromine are known to be useful in organic electronics and optoelectronic devices due to their unique electronic properties. The combination of the indazole ring system and the tetrahydropyran moiety may provide specific functionalities desirable in advanced materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₃BrN₂O

- Molecular Weight : 297.15 g/mol

- Structural Features : The THP group at C2 likely improves lipophilicity, while the bromine at C4 provides a handle for further functionalization (e.g., cross-coupling reactions) .

Structural Analogs with Tetrahydro-2H-pyran-2-yl (THP) Groups

The THP group is a critical structural feature influencing solubility and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The placement of the THP group (N1 vs. C2) significantly alters reactivity. For example, 5-Bromo-4-chloro-1-THP-1H-indazole (THP at N1) is more prone to deprotection under acidic conditions compared to C2-substituted analogs .

- Biological Activity: Tetrahydroindazole derivatives, such as compound 32 in , demonstrate anti-tumor activity via dihydroorotate dehydrogenase (DHODH) inhibition.

Impact of Halogen and Functional Group Variations

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances electrophilic substitution reactivity. For instance, 5-Bromo-4-chloro-1-THP-1H-indazole () may undergo sequential cross-coupling reactions, whereas chlorinated analogs are less reactive .

- Trifluoromethyl (CF₃) Groups : The CF₃ group in 4-Bromo-1-THP-5-(trifluoromethyl)-1H-indazole increases metabolic stability and hydrophobicity, making it suitable for material science applications (e.g., antifouling coatings) .

Biological Activity

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom and the tetrahydro-2H-pyran moiety may enhance its interaction with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 295.18 g/mol. Its structure includes a bromine atom at the 4-position of the indazole ring and a tetrahydro-2H-pyran group, which contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to anti-inflammatory, anti-cancer, or neuroprotective effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit various biological activities. Below is a summary of findings from relevant studies:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of indazole, including this compound, significantly reduced levels of inflammatory cytokines in cell cultures. This suggests potential for treating inflammatory diseases.

- Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated that this compound exhibits low toxicity levels, making it a promising candidate for further pharmacological development aimed at minimizing side effects in therapeutic applications.

- Neuroprotective Effects : In models of neurodegeneration, the compound showed protective effects against neuronal cell death induced by oxidative stress, indicating its potential use in neuroprotective therapies.

Q & A

Basic: How can researchers optimize the synthetic yield of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole?

Answer:

Optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are critical for introducing substituents like bromine or trifluoromethyl groups. Evidence suggests that using anhydrous solvents (e.g., THF or DMF) under inert atmospheres and maintaining temperatures between 60–80°C improves yield . Purification via column chromatography with gradients of ethyl acetate/hexane (20–40%) is recommended to isolate the product at ≥95% purity .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the indazole core, bromine position, and tetrahydropyran ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., 377.20 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tetrahydropyran ring relative to the indazole moiety .

Advanced: How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity in downstream derivatization?

Answer:

The trifluoromethyl (-CF) group is electron-withdrawing, which polarizes the indazole ring and directs electrophilic substitution to the 5- or 7-positions. This enhances regioselectivity in cross-coupling reactions (e.g., halogen exchange) but may reduce nucleophilic attack rates at adjacent sites. Computational studies (DFT) can predict reactive hotspots, while experimental validation via kinetic monitoring (e.g., HPLC) quantifies reaction rates .

Advanced: What computational strategies are effective for designing novel derivatives with improved target binding?

Answer:

- Molecular Docking : Screens potential interactions with biological targets (e.g., kinases) by modeling the indazole scaffold’s hydrogen-bonding capacity.

- Reaction Path Search Methods : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates for synthetic route optimization.

- Machine Learning : Trains models on existing reaction datasets to predict optimal catalysts or solvent systems for new derivatives .

Advanced: How can researchers reconcile contradictions in reported biological activities of structurally similar indazole derivatives?

Answer:

Contradictions often arise from substituent positioning (e.g., bromine at 4- vs. 5-position) or stereochemistry of the tetrahydropyran ring. Systematic SAR studies should:

- Compare IC values across derivatives in standardized assays (e.g., kinase inhibition).

- Use X-ray co-crystallography to map binding interactions, distinguishing steric vs. electronic contributions .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent degradation .

- PPE : Wear nitrile gloves, goggles, and lab coats due to risks of skin/eye irritation.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can researchers design assays to evaluate the compound’s interaction with biological targets?

Answer:

- In Vitro Enzymatic Assays : Use fluorescence polarization to measure binding affinity to kinases or GPCRs.

- Cellular Uptake Studies : Radiolabel the compound (e.g., F for -CF) and track localization via PET imaging.

- Thermal Shift Assays : Monitor protein denaturation temperatures to infer binding stability .

Advanced: What methodologies address challenges in scaling up multi-step syntheses of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.